molecular formula C17H20N4O3 B7636336 N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide

N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide

货号 B7636336
分子量: 328.4 g/mol
InChI 键: XCZDQAZLFNZDMJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide, also known as ABT-199 or Venetoclax, is a small molecule inhibitor that selectively targets B-cell lymphoma 2 (BCL-2) proteins. BCL-2 proteins are anti-apoptotic proteins that play a crucial role in the survival and growth of cancer cells. Venetoclax has shown promising results in preclinical and clinical trials for the treatment of various types of cancer, including chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and acute myeloid leukemia (AML).

作用机制

Venetoclax selectively binds to BCL-2 proteins, which are anti-apoptotic proteins that play a crucial role in the survival and growth of cancer cells. By binding to BCL-2 proteins, Venetoclax induces apoptosis of cancer cells, leading to their death. Venetoclax has been shown to have a high affinity for BCL-2 proteins, making it a potent inhibitor of these proteins.
Biochemical and Physiological Effects:
Venetoclax has been shown to induce apoptosis of cancer cells in preclinical and clinical studies. In addition, Venetoclax has been shown to have a favorable safety profile, with manageable side effects. The most common side effects of Venetoclax include nausea, diarrhea, and fatigue. Venetoclax has also been shown to have a low risk of causing tumor lysis syndrome (TLS), a potentially life-threatening complication that can occur when cancer cells are rapidly destroyed.

实验室实验的优点和局限性

Venetoclax has several advantages for lab experiments. It is a potent inhibitor of BCL-2 proteins, making it a valuable tool for studying the role of these proteins in cancer cells. In addition, Venetoclax has a favorable safety profile, making it a safe and reliable tool for lab experiments. However, one limitation of Venetoclax is that it is a small molecule inhibitor, which may limit its effectiveness in certain types of cancer.

未来方向

There are several future directions for the use of Venetoclax in cancer treatment. One area of research is the use of Venetoclax in combination with other drugs, such as immune checkpoint inhibitors, to enhance its effectiveness. Another area of research is the development of new BCL-2 inhibitors with improved selectivity and potency. Finally, there is ongoing research into the use of Venetoclax in other types of cancer, such as multiple myeloma and non-Hodgkin lymphoma.

合成方法

The synthesis of Venetoclax involves several steps, starting from commercially available starting materials. The synthesis begins with the preparation of 4-(4-chlorophenyl)-2,4-dioxobutanoic acid, which is then converted to 4-(4-chlorophenyl)-2,4-dioxobutanamide. This intermediate is then reacted with benzylamine to form N-benzyl-4-(4-chlorophenyl)-2,4-dioxobutanamide. The final step involves the reaction of N-benzyl-4-(4-chlorophenyl)-2,4-dioxobutanamide with N-methylcyclobutanecarboxamide to form N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide (Venetoclax).

科学研究应用

Venetoclax has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer. In preclinical studies, Venetoclax has shown selective targeting of BCL-2 proteins, leading to apoptosis of cancer cells. In clinical trials, Venetoclax has shown promising results in patients with CLL, SLL, and AML. Venetoclax has also been studied in combination with other drugs, such as rituximab, for the treatment of CLL and SLL.

属性

IUPAC Name

N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-20(16(23)12-8-5-9-12)13-14(18)21(17(24)19-15(13)22)10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10,18H2,1H3,(H,19,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZDQAZLFNZDMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(N(C(=O)NC1=O)CC2=CC=CC=C2)N)C(=O)C3CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methylcyclobutanecarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。